molecular formula C17H15N3O2 B11129652 1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide

1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11129652
M. Wt: 293.32 g/mol
InChI Key: XPGDVFGVOROEKQ-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a pyridylmethyl group, a methyl group, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic synthesis. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. For example, the synthesis may begin with the formation of the quinoline ring through a Skraup synthesis, followed by the introduction of the pyridylmethyl group via a Friedländer reaction. The carboxamide group can be introduced through an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-2-oxo-N-(3-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities but differ in their substituents and overall structure.

    Pyridylmethyl-substituted compounds: These compounds feature the pyridylmethyl group and may have different core structures, leading to variations in their properties and applications.

    Carboxamide-containing compounds: These compounds contain the carboxamide functional group and may have different core structures and substituents, resulting in diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-methyl-2-oxo-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20-15-7-3-2-6-13(15)14(9-16(20)21)17(22)19-11-12-5-4-8-18-10-12/h2-10H,11H2,1H3,(H,19,22)

InChI Key

XPGDVFGVOROEKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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